molecular formula C7H7N3 B049770 2-(Pyridin-2-ylamino)acetonitrile CAS No. 114622-99-0

2-(Pyridin-2-ylamino)acetonitrile

Cat. No. B049770
CAS RN: 114622-99-0
M. Wt: 133.15 g/mol
InChI Key: FEINEANIUFIBBQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylamino)acetonitrile is a chemical compound with the CAS Number: 114622-99-0 . It has a molecular weight of 133.15 . The IUPAC name for this compound is 2-(pyridin-2-ylamino)acetonitrile .


Synthesis Analysis

A new series of ethyl2-(pyridin-2-ylamino)acetate compounds were synthesized by reacting 2-amino pyridine with ethyl chloroacetate and KOH . The ethyl2-(pyridin-2-ylamino)acetate then reacts with hydrazine hydrate to give 2-(pyridin-2-ylamino)acetohydrazide .


Molecular Structure Analysis

The molecular geometry around the central N atom is essentially planar . Protonation occurs at one of the pyridine N atoms .


Chemical Reactions Analysis

The 2-(pyridin-2-ylamino)acetohydrazide treated with different substituted aromatic aldehydes formed various substituted arylidine derivatives .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 126-127 degrees Celsius .

Scientific Research Applications

Anti-Fibrosis Activity

A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include “2-(Pyridin-2-ylamino)acetonitrile”, were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Heterocyclic Compounds

“2-(Pyridin-2-ylamino)acetonitrile” is used in the synthesis of new heterocyclic compounds. These compounds are synthesized by reacting 2-amino pyridine with ethyl chloro acetate and KOH .

Design of Privileged Structures in Medicinal Chemistry

The pyrimidine moiety, which includes “2-(Pyridin-2-ylamino)acetonitrile”, has been employed in the design of privileged structures in medicinal chemistry .

Development of Anti-fibrotic Drugs

Compounds derived from “2-(Pyridin-2-ylamino)acetonitrile” have shown potential to be developed into novel anti-fibrotic drugs .

Donor Group in Dye Design

A new series of donor-π-acceptor dyes have been designed using pyridine derivatives, including “2-(Pyridin-2-ylamino)acetonitrile”, as a donor group .

Synthesis of Arylidine Derivatives

“2-(Pyridin-2-ylamino)acetonitrile” is used in the synthesis of various substituted arylidine derivatives .

properties

IUPAC Name

2-(pyridin-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEINEANIUFIBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)acetonitrile

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